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molecular formula C2H5NaOS B8681301 Dimsyl sodium CAS No. 15590-23-5

Dimsyl sodium

Cat. No. B8681301
M. Wt: 100.12 g/mol
InChI Key: CWXOAQXKPAENDI-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

Sodium (methylsulphinyl)methanide (22.7 mmol) was prepared from sodium hydride (60% dispersion in oil, 912 mg, 22.7 mmol) and anhydrous dimethyl sulphoxide (5.5 ml) by heating at 65° C. until a solution was observed. To this was added a solution of 5-(2-amino-4-methyl-phenylamino)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester from Example E2.2 (3.56 g, 13.0 mmol) in anhydrous dimethyl sulphoxide (10 ml), and stirring continued at 65° C. for 30 min. The mixture was then poured into ice (200 ml), the resulting solid collected and purified by flash chromatography on silica gel (eluant; 10% methanol:90% dichloromethane) to yield the title compound (1.12 g, 38%).
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
5-(2-amino-4-methyl-phenylamino)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].C(O[C:6]([C:8]1[CH:9]=[N:10][N:11]([CH3:22])[C:12]=1[NH:13][C:14]1[CH:19]=[CH:18][C:17](C)=[CH:16][C:15]=1[NH2:21])=[O:7])C.[CH3:23][S:24]([CH3:26])=[O:25]>>[CH3:23][S:24]([CH2-:26])=[O:25].[Na+:2].[CH3:22][N:11]1[C:12]2[NH:13][C:14]3[CH:19]=[C:18]([CH3:23])[CH:17]=[CH:16][C:15]=3[NH:21][C:6](=[O:7])[C:8]=2[CH:9]=[N:10]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
912 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.5 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
5-(2-amino-4-methyl-phenylamino)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1NC1=C(C=C(C=C1)C)N)C
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid collected
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (eluant; 10% methanol:90% dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)[CH2-].[Na+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.7 mmol
Name
Type
product
Smiles
CN1N=CC=2C(NC3=C(NC12)C=C(C=C3)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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